molecular formula C11H12Br2N2O5 B6595049 Bromamphenicol CAS No. 17371-30-1

Bromamphenicol

Cat. No. B6595049
CAS RN: 17371-30-1
M. Wt: 412.03 g/mol
InChI Key: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
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Description

Bromamphenicol is a synthetic antibiotic that was first synthesized in 1951. It has been widely used in clinical settings as a broad-spectrum antibiotic due to its ability to inhibit bacterial protein synthesis. However, in recent years, it has gained attention as a tool for scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

1. Use in Labeling Ribosomes

Bromamphenicol, a functional analog of chloramphenicol, is used in experimental procedures for labeling ribosomes. It competes with chloramphenicol in reversible binding to ribosomes, specifically binding to the 50S ribosomal subunit. This leads to irreversible inactivation of peptidyltransferase activity, a key process in protein synthesis, by selectively alkylating certain cysteine-SH groups in ribosomal proteins (Sonenberg, Zamir, & Wilchek, 1977).

2. Interaction with Dr Adhesins

This compound, along with chloramphenicol derivatives, is involved in the study of Dr adhesin complexes. The structures of these complexes with this compound provide insights into functional groups significant for small-molecule binding. This research aims at exploring modifications to chloramphenicol and this compound to widen their interaction range while mitigating toxic side effects associated with chloramphenicol (Pettigrew et al., 2009).

Mechanism of Action

Target of Action

Bromamphenicol’s primary target is the Dr hemagglutinin structural subunit in Escherichia coli . This protein plays a crucial role in the bacteria’s ability to adhere to host cells, which is a critical step in the infection process.

Mode of Action

It is known to interact with its target, potentially disrupting the function of the dr hemagglutinin structural subunit . This disruption could inhibit the bacteria’s ability to adhere to host cells, thereby preventing infection.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the spread of antimicrobial resistance . These factors could potentially impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Bromamphenicol interacts with the Dr hemagglutinin structural subunit in Escherichia coli . It inhibits rat liver mitochondrial and E. coli protein synthesis by 90.6 and 98.8%, respectively, when used at a concentration of 93 μM . It also inhibits DNA synthesis in human lymphoblastoid cells by 83% at 1 mM .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on protein synthesis. This inhibition can lead to a decrease in cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the Dr hemagglutinin structural subunit in Escherichia coli . This interaction leads to the inhibition of protein synthesis, which can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound, like other antibiotics, can change over time due to factors such as the stability and degradation of the compound .

Dosage Effects in Animal Models

It is generally understood that the effects of drugs can vary with dosage, and this is likely to be the case with this compound .

Metabolic Pathways

It is known that this compound can inhibit protein synthesis, which is a key metabolic process .

Transport and Distribution

It is known that this compound can interact with the Dr hemagglutinin structural subunit in Escherichia coli, suggesting that it may be transported to and distributed within bacterial cells .

Subcellular Localization

Given its role in inhibiting protein synthesis, it is likely that this compound localizes to the ribosomes where protein synthesis occurs .

properties

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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